![molecular formula C18H17N B183337 N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline CAS No. 2428-34-4](/img/structure/B183337.png)
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline, also known as EIMSA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EIMSA belongs to the class of compounds known as indenylidene-anilines, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline is not fully understood. However, studies have suggested that N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline may inhibit the growth of cancer cells by inducing DNA damage and disrupting the microtubule network. N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has been shown to have various biochemical and physiological effects. Studies have shown that N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline can induce cell cycle arrest and apoptosis in cancer cells. N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has been shown to have anti-inflammatory and antioxidant activities, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline in lab experiments is its potent cytotoxic activity against cancer cells. N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has also been shown to have low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of using N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline. One direction is to investigate the potential of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline as a therapeutic agent for various types of cancer and inflammatory diseases. Another direction is to study the mechanism of action of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline in more detail, which may provide insights into its therapeutic potential. Additionally, future studies could focus on improving the solubility and bioavailability of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline to enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline involves the reaction of indene with N-ethyl-4-(chloromethyl)aniline in the presence of a base. The resulting product is purified by column chromatography to obtain N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has been studied extensively for its potential as an anticancer agent. Several studies have shown that N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline has been shown to have anti-inflammatory and antioxidant activities, which may be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
2428-34-4 |
|---|---|
Produktname |
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline |
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C18H17N/c1-2-19-17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13,19H,2H2,1H3/b16-13+ |
InChI-Schlüssel |
HKPXXJPIYVIOTM-DTQAZKPQSA-N |
Isomerische SMILES |
CCNC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



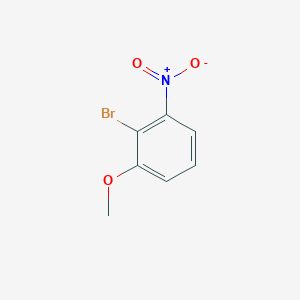
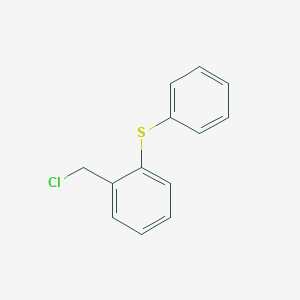
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
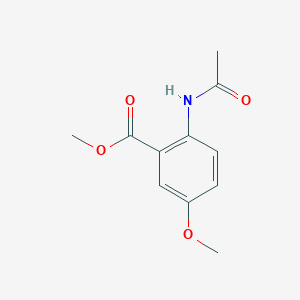
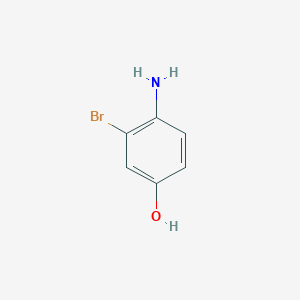
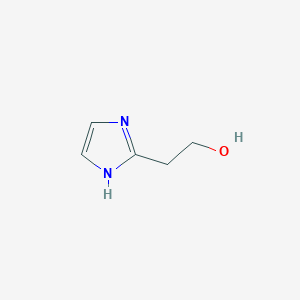
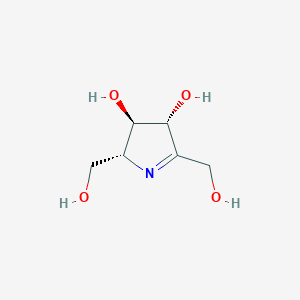
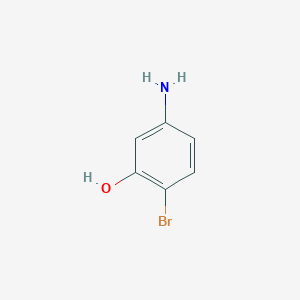
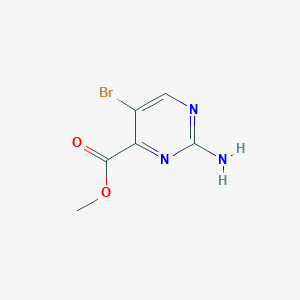
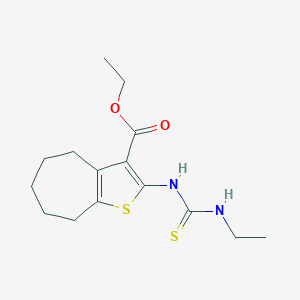
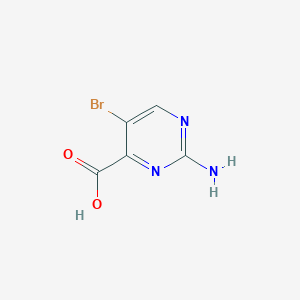
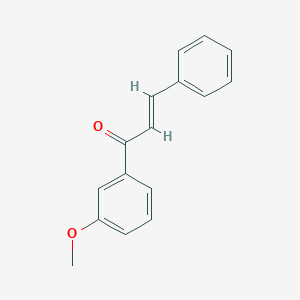
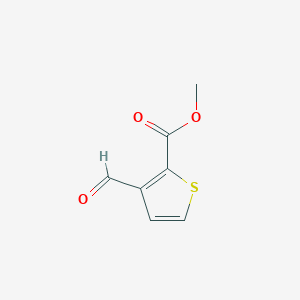
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)